molecular formula C16H16N4O3S B2916227 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide CAS No. 1797090-69-7

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide

Cat. No.: B2916227
CAS No.: 1797090-69-7
M. Wt: 344.39
InChI Key: GEIIQODNXDCQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is a heterocyclic compound featuring a quinoline-8-sulfonamide moiety linked to a pyrazole ring substituted with an oxolane (tetrahydrofuran) group at the 3-position. Sulfonamide groups are well-known for their role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIQODNXDCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the pyrazole ring through cyclization reactions. The oxolane ring is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives ()

These compounds, such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives, share a pyrazole core but incorporate 1,3,4-thiadiazole and nitro groups. Key differences include:

  • Substituents : The thiadiazole derivatives feature nitro and methyl groups, while the target compound substitutes pyrazole with oxolane.
  • Biological Activity: Four thiadiazole derivatives demonstrated notable antimicrobial activity against E. coli, B. mycoides, and C. albicans . The absence of a quinoline-sulfonamide moiety in these compounds suggests divergent mechanisms of action compared to the target compound.

N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide ()

This compound (CAS 1260075-17-9) shares the quinoline-8-sulfonamide group but differs in its substitution pattern:

  • Core Structure : A piperazine-carbony phenyl group replaces the oxolane-pyrazole moiety in the target compound.
  • Synthesis Complexity : details multi-step synthesis involving cyclopropylmethyl-piperazine coupling and diverse salt forms (e.g., hydrochloride, phosphate), with characterization via XRPD and TGA/DSC . Such rigorous analytical protocols could guide characterization of the target compound.

Research Implications

  • Structural Flexibility : The oxolane group in the target compound may confer improved solubility or target engagement compared to nitro or piperazine substituents.
  • Antimicrobial Potential: While thiadiazole derivatives show activity, the quinoline-sulfonamide scaffold in the target compound could broaden its therapeutic scope, pending experimental validation.
  • Synthesis Challenges : highlights the importance of salt formation and crystallinity analysis, which may apply to optimizing the target compound’s stability and bioavailability .

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

This compound consists of a quinoline core substituted with a pyrazole moiety and an oxolan ring. The sulfonamide group enhances its pharmacological properties. The molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, and it has been studied for its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and quinoline frameworks exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains including E. coli and S. aureus. In a study examining related compounds, some exhibited up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, suggesting strong anti-inflammatory and antimicrobial potential .

Anticancer Activity

Quinoline derivatives, including those similar to this compound, have been investigated for their anticancer properties. A patent indicates that certain quinoline sulfonamides demonstrate promising anticancer activity through mechanisms that may involve the inhibition of specific cancer cell lines . The effectiveness against various cancer types is attributed to their ability to interfere with cellular signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, compounds similar to this compound demonstrated activity comparable to standard anti-inflammatory drugs like dexamethasone .

The exact mechanism by which this compound exerts its biological activity is still under investigation. However, it is hypothesized that the compound interacts with enzymes and receptors involved in inflammatory responses and microbial resistance. The sulfonamide group is particularly noted for its role in enhancing binding affinity to biological targets.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Case Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. One derivative showed significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .
  • Case Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of quinoline-based compounds on various cancer cell lines, revealing that certain derivatives inhibited cell proliferation by more than 70% at concentrations below 10 µM .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialUp to 93% inhibition of IL-6
Anticancer>70% cytotoxicity at low concentrations
Anti-inflammatoryComparable to dexamethasone

Q & A

Q. What experimental controls are critical in assessing in vivo efficacy?

  • Include vehicle controls (DMSO/saline) and reference compounds (e.g., known enzyme inhibitors). Use blinded, randomized dosing in animal models. Monitor pharmacokinetics (Cₘₐₓ, AUC) via microsampling LC-MS/MS .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity?

  • Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Consider allosteric binding pockets not modeled in simulations .

Q. What statistical methods are recommended for high-throughput screening (HTS) data?

  • Apply Z’-factor analysis to validate assay robustness. Use Benjamini-Hochberg correction for multiple comparisons in HTS. Cluster dose-response curves (4-parameter logistic model) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.